beta-D-2-Deoxyribose

描述

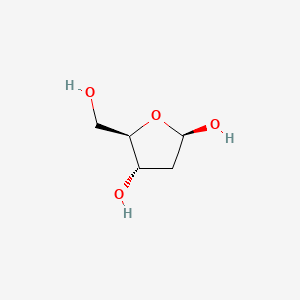

Beta-D-2-Deoxyribose: is a monosaccharide that is a crucial component of deoxyribonucleic acid (DNA). It is a pentose sugar, meaning it contains five carbon atoms. The “deoxy” prefix indicates that it lacks one oxygen atom compared to ribose, specifically at the second carbon position. This structural difference is significant as it contributes to the stability and functionality of DNA .

准备方法

Synthetic Routes and Reaction Conditions:

Silyl-Hilbert-Johnson Reaction (Vorbrüggen Reaction): This method involves the combination of a silylated heterocycle and a protected sugar acetate in the presence of a Lewis acid.

Metal Salt Method: This method uses metal salts of heterocycles combined with protected sugar halides.

Fusion Method: This involves heating the base and acetyl-protected 1-acetoxyribose to high temperatures, resulting in the formation of the nucleoside.

Industrial Production Methods: Industrial production often involves enzymatic synthesis using nucleoside phosphorylases and 2′-deoxyribosyltransferases. These enzymes catalyze the transfer of glycosyl residues to acceptor bases, providing an efficient alternative to traditional chemical methods .

化学反应分析

Types of Reactions:

Oxidation: Beta-D-2-Deoxyribose can undergo oxidation to form various acids.

Reduction: It can be reduced to form alditols.

Substitution: It can react with amines to form N-glycosides, such as deoxythymidine, which is a part of DNA.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like nitric acid.

Reduction: Often uses reducing agents such as sodium borohydride.

Substitution: Involves amines and acidic conditions to facilitate the formation of N-glycosides.

Major Products:

Oxidation: Forms aldonic acids.

Reduction: Forms alditols.

Substitution: Forms N-glycosides like deoxythymidine.

科学研究应用

Chemical and Biological Significance

1. Nucleic Acid Synthesis

- Role in DNA : Beta-D-2-Deoxyribose is a fundamental component of deoxyribonucleic acid (DNA). It forms the backbone of DNA strands by linking with phosphate groups and nitrogenous bases, thereby facilitating genetic information storage and transmission.

- Nucleoside and Nucleotide Formation : This compound is crucial for synthesizing nucleosides and nucleotides, which are essential for various biochemical processes including DNA replication and repair.

2. Medicinal Applications

- Antiviral and Anticancer Drug Development : this compound is involved in developing therapeutic agents targeting viral infections and cancer. Its role in nucleic acid synthesis makes it a candidate for designing drugs that inhibit viral replication or cancer cell proliferation.

- Wound Healing : Recent studies have explored its application in wound dressings to induce angiogenesis, which is vital for tissue repair. Research indicates that 2dR can stimulate new blood vessel formation, making it effective in treating chronic wounds .

Wound Healing Studies

A significant body of research has focused on the use of this compound in wound healing applications:

- Angiogenesis Induction : A study demonstrated that 2dR promotes angiogenesis comparable to vascular endothelial growth factor (VEGF), enhancing blood supply to healing tissues. In vitro assays indicated that 2dR stimulated endothelial cell proliferation and migration .

- In Vivo Models : In animal models, specifically using diabetic rats, the application of 2dR-loaded alginate dressings resulted in improved wound healing outcomes compared to controls without 2dR .

Cellular Mechanisms

Research has elucidated the cellular mechanisms through which this compound exerts its effects:

- Oxidative Stress : Studies have shown that while 2dR can induce oxidative stress leading to cellular damage, it also activates protective pathways that can mitigate such damage when used at appropriate concentrations .

- Glycation Effects : The interaction of 2dR with proteins like bovine serum albumin (BSA) has been studied to understand glycation processes relevant to diabetes complications. Increased concentrations of 2dR have been linked to significant modifications in protein structures, contributing to advanced glycation end products (AGEs) .

Industrial Applications

1. Biotechnology

this compound is utilized in various biotechnological applications:

- DNA-Based Technologies : Its role in DNA synthesis makes it essential for developing biocatalysts and other DNA-based technologies used in genetic engineering and synthetic biology.

2. Pharmaceutical Formulations

The compound's properties are leveraged in pharmaceutical formulations where nucleosides or nucleotides are required for drug efficacy. Its stability compared to ribose enhances its desirability in drug design.

作用机制

Beta-D-2-Deoxyribose exerts its effects primarily through its incorporation into DNA. It forms part of the sugar-phosphate backbone of DNA, linking with phosphate groups and nitrogenous bases to create the double helix structure. The absence of an oxygen atom at the second carbon position makes DNA more stable and less susceptible to hydrolysis compared to ribonucleic acid (RNA) .

相似化合物的比较

D-Ribose: Found in RNA, differs by having an additional hydroxyl group at the second carbon position.

D-Glucose: A hexose sugar, structurally different but also involved in energy metabolism.

D-Galactose: Another hexose sugar, part of lactose, and involved in energy metabolism.

Uniqueness: Beta-D-2-Deoxyribose is unique due to its role in DNA, providing structural stability and resistance to hydrolysis, which is crucial for the long-term storage of genetic information .

生物活性

Beta-D-2-deoxyribose (dRib) is a naturally occurring sugar that plays a crucial role in cellular metabolism and is a vital component of nucleic acids. This article explores the biological activities of dRib, focusing on its effects on cellular processes, particularly in the context of wound healing, oxidative stress, and angiogenesis.

Overview of Biological Activities

This compound exhibits various biological activities that can be categorized as follows:

- Angiogenesis Induction : dRib has been shown to promote angiogenesis, which is the formation of new blood vessels from pre-existing ones. This is particularly significant in wound healing and tissue regeneration.

- Oxidative Stress Response : The compound influences oxidative stress pathways, affecting cell viability and apoptosis, especially in pancreatic beta cells.

- Cell Migration and Proliferation : dRib enhances the migratory and proliferative responses of various cell types, including endothelial cells.

Angiogenesis and Wound Healing

Research has demonstrated that dRib can significantly induce angiogenesis. For instance, studies have shown that:

- In Vitro Studies : Various concentrations of dRib (10 µM to 100 µM) stimulate endothelial cell migration and tubulogenesis in vitro. For example, Sengupta et al. (2003) reported that 1 µM dRib induced tube formation in human umbilical vein endothelial cells (HUVECs) using an AngioKit™ co-culture system .

- In Vivo Studies : In a chick chorioallantoic membrane (CAM) assay, 1 mg/mL dRib loaded into chitosan/collagen hydrogel promoted angiogenesis and accelerated wound healing in rats .

Table 1: Summary of Angiogenic Effects of this compound

| Study Reference | Concentration | Effect Observed | Cell Type |

|---|---|---|---|

| Haraguchi et al. (1994) | 10 µM, 100 µM | Chemoattraction | Bovine Aortic Endothelial Cells |

| Uchimiya et al. (2002) | 10 µM | Tube formation | BAE on Collagen Gel |

| Sengupta et al. (2003) | 1 µM | Tube formation | HUVECs |

| Yar et al. (2017) | 1 mg/mL | Angiogenesis promotion | CAM Assay |

Oxidative Stress and Cellular Damage

While dRib has beneficial effects, it also induces oxidative stress, particularly in pancreatic beta cells:

- Mechanism of Action : Research indicates that dRib depletes intracellular glutathione (GSH) levels by inhibiting cystine transport through system , leading to increased reactive oxygen species (ROS) levels and subsequent cytotoxicity .

- Protective Agents : Studies have shown that compounds like kaempferol can mitigate the oxidative damage caused by dRib by reducing ROS levels and protecting against lipid peroxidation .

Table 2: Effects of this compound on Oxidative Stress

| Study Reference | Cell Type | Concentration | Observed Effects |

|---|---|---|---|

| Dikici et al. (2019) | RINm5F Insulinoma Cells | Varies | Increased ROS, decreased GSH |

| Kaempferol Study (2010) | HIT-T15 Cells | 20 mM dRib + 10 µM kaempferol | Reduced ROS, apoptosis |

属性

IUPAC Name |

(2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190259 | |

| Record name | beta-D-2-Deoxyribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36792-88-8 | |

| Record name | 2-Deoxy-β-D-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36792-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-2-Deoxyribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-2-DEOXYRIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9I45OZ8PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。